![molecular formula C12H12FNO3S B4747829 1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide](/img/structure/B4747829.png)
1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities and has been investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological function. It has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in cellular stress response and neuroprotection.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to inflamed tissues. In neurological research, it has been shown to improve cognitive function and protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide in lab experiments include its potent biological activity, its ability to inhibit multiple targets involved in cancer growth, inflammation, and neurological function, and its potential as a therapeutic agent. However, its limitations include its relatively complex synthesis method and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide. These include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its therapeutic potential. Additionally, future research could explore the use of this compound in combination with other drugs or therapies for enhanced therapeutic efficacy. Finally, further studies could investigate the potential of this compound as a diagnostic tool for cancer and other diseases.
Scientific Research Applications
1-(2-fluorophenyl)-N-(2-furylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-7,14H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTNYAUICOTOKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=CO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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